4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a bromo-substituted phenoxy group, and a carbonitrile group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
The synthesis of 4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of the bromo-substituted phenoxy intermediate. This intermediate is then reacted with morpholine and a suitable acylating agent to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromo-substituted phenoxy group can bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine ring and carbonitrile group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile include:
2-Bromo-4’-methylpropiophenone: Known for its use as an intermediate in organic synthesis and pharmaceutical production.
4-[2-(2-Bromo-4-methylphenoxy)propanoyl]-2-morpholinecarboxylic acid: Shares a similar structure but with a carboxylic acid group instead of a carbonitrile group.
Properties
IUPAC Name |
4-[2-(2-bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-10-3-4-14(13(16)7-10)21-11(2)15(19)18-5-6-20-9-12(18)8-17/h3-4,7,11-12H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRHNYHKTGTWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCOCC2C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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